molecular formula C13H12F3NO2 B1336645 Acetamide, N-(5-acetyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoro- CAS No. 601487-87-0

Acetamide, N-(5-acetyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoro-

Cat. No.: B1336645
CAS No.: 601487-87-0
M. Wt: 271.23 g/mol
InChI Key: RRFZPIWBJCMATQ-UHFFFAOYSA-N
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Description

Acetamide, N-(5-acetyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoro-: is a synthetic organic compound characterized by its unique structure, which includes an acetamide group, an indene moiety, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(5-acetyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoro- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indene Moiety: The indene structure can be synthesized through a Friedel-Crafts acylation reaction, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide.

    Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indene moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, making them candidates for drug discovery and development. Studies may focus on their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, this compound and its derivatives could be investigated for their pharmacological properties

Industry

In the industrial sector, this compound could be used in the production of advanced materials, such as polymers with specific properties or as intermediates in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which Acetamide, N-(5-acetyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoro- exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-(5-acetyl-3-furanyl): This compound shares the acetamide and acetyl groups but differs in the aromatic moiety, which is a furan ring instead of an indene.

    Acetamide, N-(5-acetyl-2-thienyl): Similar in structure but contains a thiophene ring instead of an indene.

Uniqueness

The uniqueness of Acetamide, N-(5-acetyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoro- lies in its combination of an indene moiety with a trifluoromethyl group. This structural arrangement can impart distinct chemical and physical properties, such as increased stability and lipophilicity, which may not be present in similar compounds.

This detailed overview provides a comprehensive understanding of Acetamide, N-(5-acetyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoro-, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-(5-acetyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3NO2/c1-7(18)8-2-3-9-5-11(6-10(9)4-8)17-12(19)13(14,15)16/h2-4,11H,5-6H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRFZPIWBJCMATQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(CC(C2)NC(=O)C(F)(F)F)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10437767
Record name Acetamide, N-(5-acetyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10437767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

601487-87-0
Record name Acetamide, N-(5-acetyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10437767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 1 L, 3-necked, round-bottomed flask, equipped with a mechanical stirrer, digital thermometer, cooling bath, and nitrogen inlet-outlet, was charged with acetyl chloride (205.5 g, 2.62 mole) and cooled to 0-5° C. Aluminum chloride was added in portions (4×36.4 g [145.5 g, 1.09 mole]) at 0-5° C., while maintaining the internal temperature below 15° C. The slurry was cooled to 0-5° C. and stirred for 15 minutes. N-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide (5×20 g, 0.436 mole) was added in portions over 40 minutes at 10-minute intervals, while maintaining temperature at 0-10° C. The resulting tan solution was stirred at 0-5° C. for 1 hour. To the solution was added 400 mL of heptane, while maintaining the temperature at 0-5° C. The resulting bi-phasic mixture was added to a 0° C. to −5° C. mixture of 1 N HCl (650 mL) and isopropyl acetate (125 mL) in a 5 L, 3-necked, round-bottomed flask, equipped with a mechanical stirrer, digital thermometer, and a cooling bath, while maintaining the internal temperature at 0-25° C. over a period of 20 minutes. The 5 L, round-bottomed flask was rinsed with acetyl chloride (20 mL), followed by heptane (110 mL) and added to the batch. The reaction mixture was warmed to 22-24° C. over a period of 30 minutes and then heated to 40-45° C. and stirred at 40-45° C. for 1 hour. The slurry was cooled to 21-25° C. and stirred for 1 hour. The solids were collected by filtration using a Büchner funnel with suction over a polypropylene filter paper. The filter cake was washed with heptane (2×200 mL) followed by 1 N HCl (350 mL), and deionized water (2×200 mL). The solids were dried at 60-65° C. under vacuum (10-30 torr) with nitrogen bleeding to obtain 106.1 g (yield 90%) of N-(5-acetyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide (m.p. 113-115° C.).
Quantity
205.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Name
Quantity
650 mL
Type
reactant
Reaction Step Four
Quantity
125 mL
Type
reactant
Reaction Step Four
Quantity
400 mL
Type
solvent
Reaction Step Five

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